(1-Benzofuran-2-ylmethyl)(methyl)amine

Description

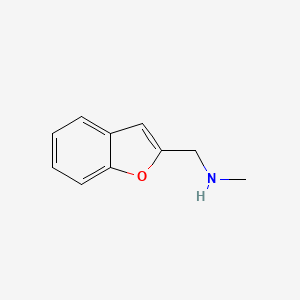

(1-Benzofuran-2-ylmethyl)(methyl)amine is a secondary amine characterized by a benzofuran moiety linked to a methylamine group. The molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol .

This compound’s structural features, including the electron-rich benzofuran system and the secondary amine group, make it a candidate for applications in medicinal chemistry, material science, or catalysis.

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDRTMPENQTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

Compounds sharing the (1-benzofuran-2-ylmethyl)amine backbone but differing in alkyl substitution demonstrate how chain length and branching influence properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (1-Benzofuran-2-ylmethyl)(methyl)amine | C₁₁H₁₃NO | 175.23 | Secondary amine; compact methyl group |

| (1-Benzofuran-2-ylmethyl)(ethyl)amine | C₁₂H₁₅NO | 189.25 | Ethyl group increases hydrophobicity |

| (1-Benzofuran-2-ylmethyl)(2-ethylhexyl)amine | C₁₈H₂₅NO | 283.40 | Long alkyl chain enhances lipophilicity |

- Impact of Alkyl Groups : The ethyl and 2-ethylhexyl derivatives exhibit higher molecular weights and lipophilicity compared to the methyl analog, which could affect solubility, bioavailability, and reactivity. For instance, longer alkyl chains may reduce water solubility but improve membrane permeability in biological systems .

Benzofuran-Containing Amines: 2-MAPB

1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB), with the formula C₁₂H₁₅NO and molecular weight 189.24 g/mol, differs in its propan-2-amine substituent. Key distinctions include:

- Analytical Data: 2-MAPB was characterized via GC-MS, FTIR, and NMR, revealing diagnostic peaks for aromatic C–H (3093 cm⁻¹), aliphatic C–H (2965 cm⁻¹), and amine C–N (1635 cm⁻¹) . Such data could guide comparative spectroscopic analyses of the target compound.

Amines in CO₂ Capture: Methyl Diethanolamine (MDEA)

Although MDEA (C₅H₁₃NO₂) is a tertiary amine, its role in CO₂ adsorption provides insights into amine functionality:

- CO₂ Adsorption : Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieved a CO₂ capacity of 2.63 mmol/g , attributed to chemical interactions between amines and CO₂ .

- However, the presence of an amine group suggests possible applicability in gas adsorption, albeit with lower reactivity than tertiary amines like MDEA .

Other Aromatic Amines

- Benzenamine, 2-(1-methylethyl) (C₉H₁₃N ): Features an isopropyl substituent on the aromatic ring, influencing electronic effects and steric hindrance. This compound’s molecular weight (135.21 g/mol ) is lower, but its amine group is primary, offering distinct reactivity .

- N-Methyl-2-phenylpropan-1-amine (C₁₀H₁₅N ): A phenethylamine derivative with a methyl group on the amine. Its applications include use as a stimulant (e.g., Phenpromethamine), highlighting how structural variations dictate biological activity .

Key Research Findings and Data

Physicochemical Properties

- FTIR Signatures : Benzofuran-containing amines exhibit characteristic peaks for aromatic C–H (~3000 cm⁻¹), aliphatic C–H (~2900 cm⁻¹), and C–N stretches (~1600–1665 cm⁻¹) .

- NMR Data : For 2-MAPB, ¹H NMR signals include aromatic protons (δ 6.5–7.8 ppm) and N-methyl groups (δ 2.2–2.5 ppm) . Similar shifts are expected for the target compound.

Q & A

Q. Optimization Strategies :

- Temperature Gradients : Systematic testing between 60–120°C to identify optimal exothermic reaction control.

- Catalyst Loading : Titration of catalyst concentrations (e.g., 0.5–5 mol%) to balance cost and yield.

- Workup Procedures : Employ column chromatography or recrystallization for purity (>95% by HPLC) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Key methods include:

- FTIR : Identify functional groups (e.g., C-N stretch at ~1031 cm⁻¹, benzofuran C-O-C vibrations at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm methylamine substitution patterns and benzofuran ring integrity.

- Elemental Analysis : Verify nitrogen content (e.g., ~23 wt.% post-synthesis modifications) .

- BET Surface Area Analysis : Assess porosity changes during synthesis (e.g., surface area reduction from 356.6 to 203.2 m²/g after functionalization) .

Q. Advanced Applications :

- X-ray Crystallography : Use SHELX or ORTEP-III to resolve crystal packing and hydrogen-bonding networks .

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Map electron density profiles to predict sites for electrophilic attack (e.g., benzofuran C3 position due to high electron density).

- Reaction Pathway Simulations : Compare activation energies for competing pathways (e.g., nitration vs. sulfonation) using Gaussian or ORCA software.

- Validation : Cross-reference computational predictions with experimental LC-MS/MS data to identify dominant products .

What methodologies resolve contradictions between experimental reaction yields and theoretical models?

Advanced Research Question

- Multi-Technique Cross-Validation : Combine HPLC, GC-MS, and in-situ FTIR to track intermediate formation.

- Solvent Effects : Reassess dielectric constant impacts using COSMO-RS simulations if experimental yields deviate >10% from predictions.

- Catalyst Residue Analysis : Use ICP-MS to detect trace metal contamination (e.g., Zn²⁺) that may alter reaction kinetics .

What safety protocols are essential when handling this compound in biological studies?

Basic Research Question

- In-Vitro Restrictions : Adhere to guidelines prohibiting in vivo use (e.g., no FDA approval for therapeutic testing) .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. Immediate rinsing with water for skin/eye contact.

- Waste Disposal : Neutralize amine residues with acidic solutions (pH <3) before disposal .

How does the benzofuran moiety influence the compound’s bioactivity in antimicrobial assays?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Modify substituents on the benzofuran ring (e.g., electron-withdrawing groups) to assess MIC changes against E. coli or S. aureus.

- Hammett Plots : Corrate substituent σ values with bioactivity trends to identify pharmacophores.

- Molecular Docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.